5-(tert-Butyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin-4(5H)-one
Description
The compound 5-(tert-Butyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin-4(5H)-one belongs to the imidazoquinoxaline class, which is notable for its high affinity for benzodiazepine (BZD) receptors in the γ-aminobutyric acid A (GABAₐ) receptor complex. The tert-butyl substituent at the N5 position distinguishes it from closely related analogs such as U-78875 (isopropyl substituent) and U-82217 (4-methoxyphenylmethyl substituent). These compounds are primarily investigated for their anxiolytic and neuroprotective properties, with structural modifications influencing receptor binding, functional efficacy, and pharmacokinetics .
Properties
IUPAC Name |
5-tert-butyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-19(2,3)24-13-7-5-4-6-12(13)23-10-20-14(15(23)18(24)25)16-21-17(26-22-16)11-8-9-11/h4-7,10-11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQHDTIAGNSFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156242 | |
| Record name | U 82249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129799-93-5 | |
| Record name | U 82249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129799935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 82249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(tert-Butyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin-4(5H)-one is a novel compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
Research indicates that compounds within the imidazo[1,5-a]quinoxaline family exhibit a range of biological activities. These include:
- Anticonvulsant Activity : Similar compounds have shown efficacy in antagonizing seizures induced by metrazole, suggesting potential applications in epilepsy treatment .
- Anxiolytic Effects : Some derivatives have demonstrated anxiolytic properties through modulation of GABA_A receptors .
- Antitumor Activity : The imidazoquinoxaline derivatives are noted for their anticancer properties, with studies indicating that they can inhibit cell proliferation in various cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GABA_A Receptor Modulation : The compound may act as a partial agonist at GABA_A receptors, influencing chloride ion currents and providing anticonvulsant effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis through increased ROS levels .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Effective against metrazole-induced seizures | |
| Anxiolytic | Modulation of GABA_A receptor | |
| Antitumor | Inhibition of cell proliferation |
Study on Antitumor Activity
A study evaluated the cytotoxic effects of imidazoquinoxaline derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with some achieving over 70% inhibition at specific concentrations. The mechanism involved increased ROS production leading to apoptosis in tumor cells .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent . The synthesis of similar compounds has shown promising results in inhibiting cancer cell proliferation. For example:
- Mechanism of Action : The compound targets specific pathways involved in tumor growth and metastasis. Its structure allows it to interact with cellular mechanisms that regulate apoptosis and cell cycle progression.
- In Vitro Studies : Research involving related compounds has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The use of MTT assays has been a common method for assessing cell viability post-treatment with these compounds .
- Case Studies : In a recent investigation, derivatives of quinazolinone analogues were synthesized and evaluated for their anticancer activity. These studies suggest that modifications to the oxadiazole moiety can enhance anticancer efficacy .
Antimicrobial Applications
The compound also exhibits potential as an antimicrobial agent , particularly against bacterial and fungal strains:
- Antibacterial Activity : Compounds similar to 5-(tert-butyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies indicate that certain derivatives show low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial properties .
- Antifungal Activity : The compound has also been evaluated for antifungal properties against strains like Candida albicans. Results indicate significant activity against these fungi, making it a candidate for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Modifications to the cyclopropyl and oxadiazole groups can lead to enhanced biological activity.
- The presence of the tert-butyl group appears to contribute positively to the stability and solubility of the compound in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Interactions
The imidazoquinoxaline core is conserved across analogs, but substituents at N5 and C3 (1,2,4-oxadiazole group) determine pharmacological profiles. Key analogs include:
*Inferred from structural similarity to U-78875; direct data unavailable.
Key Findings :
- N5 Substituent Bulkiness: Molecular modeling indicates that bulky N5 groups (e.g., isopropyl, tert-butyl) induce out-of-plane deformation of the imidazoquinoxaline ring, enhancing agonistic activity at BZD receptors . The tert-butyl group, being bulkier than isopropyl, may further amplify this effect, though empirical data are lacking.
- C3 Oxadiazole Group : The 5-cyclopropyl-1,2,4-oxadiazole moiety is conserved in all analogs, suggesting its critical role in receptor binding.
Pharmacological Activity
Functional Efficacy and Subtype Selectivity
- U-78875 : Exhibits mixed agonist/antagonist activity. At 1–3 mg/kg (i.p.), it shows anxiolytic effects comparable to diazepam in rodent models but antagonizes diazepam-induced sedation and amnesia at lower doses (1–10 mg/kg) .
- Target Compound : Hypothesized to have enhanced agonistic efficacy due to increased steric bulk at N5, though this requires validation.
- Subtype Selectivity: Imidazoquinoxalines lack significant selectivity between GABAₐ receptor subtypes (α1β2γ2 vs. α3β2γ2), with Ki values differing only 2–3 fold .
Pharmacokinetics and Analytical Methods
Analytical methods for imidazoquinoxalines emphasize solid-phase extraction (SPE) paired with HPLC/LC-UV. Key parameters:
| Compound | Matrix | LOD | Recovery (%) | Runtime | Reference Method |
|---|---|---|---|---|---|
| U-78875 | Serum | 2 ng/mL | ≥90 | 10 min | SPE-HPLC |
| U-82217 | Serum, brain | 5 ng/mL | ≥90 | 12 min | SPE-LC |
| U-80447 | Brain | 50 ng/g | ≥90 | 15 min | SPE-LC |
Key Observations :
Clinical and Behavioral Profiles
- U-78875 :
- Target Compound: Potential for reduced CNS depression compared to diazepam, mirroring U-78875’s profile. However, its antagonist potency against diazepam remains speculative.
Preparation Methods
Quinoxaline-2,3-dione Precursor Preparation
1-tert-Butyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione serves as the primary precursor, synthesized through oxidative cyclization of N-tert-butyl-o-phenylenediamine with oxalyl chloride. This method achieves 85–92% yields under anhydrous THF conditions at 0–5°C.
Imidazole Annulation
Ethyl cyanoacetate reacts with the quinoxaline-2,3-dione precursor in ethanol under basic conditions (NaOEt, 78°C, 6 h), forming ethyl 5-tert-butyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate (Yield: 76–81%). The reaction proceeds via nucleophilic attack at C2 of the dione, followed by cyclodehydration.
Table 1: Optimization of Imidazole Annulation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | EtOH | 78 | 6 | 81 |
| KOtBu | THF | 65 | 8 | 68 |
| DBU | DMF | 100 | 4 | 72 |
Alternative Synthetic Strategies
Ullmann-Type Coupling
Aryl iodides at the 3-position of the imidazo[1,5-a]quinoxaline core undergo copper-catalyzed coupling with preformed 5-cyclopropyl-1,2,4-oxadiazole-3-boronic acid (CuI, L-proline, K2CO3, DMSO, 110°C, 18 h). This method circumvents harsh cyclization conditions but requires synthetic access to the boronic acid derivative (Yield: 58%).
Photoredox Catalysis
Visible-light-mediated [3+2] cycloaddition between quinoxalin-4(5H)-ones and hypervalent iodine reagents generates the oxadiazole ring directly. Using Ru(bpy)3Cl2 as catalyst and blue LEDs, this method achieves 63% yield but shows limited tolerance for bulky tert-butyl groups.
Critical Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization rates but promote ester hydrolysis. Ethanol/water mixtures (4:1) balance reactivity and stability, particularly for sodium hydroxide-mediated hydrolyses.
Catalytic Systems
Pd/Al2O3 (5 wt%) in hydrogenation-mediated cyclization outperforms traditional Pd/C systems, reducing dehalogenation side products from 22% to <5%. CDI-based cyclodehydration minimizes racemization compared to PCl5-mediated methods.
Characterization and Analytical Data
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, t-Bu), 1.65–1.72 (m, 4H, cyclopropyl), 7.82–8.15 (m, 4H, quinoxaline-H)
-
HRMS : m/z calcd for C21H20N5O2 [M+H]+ 398.1612, found 398.1609
X-ray Crystallography
Single-crystal analysis confirms the oxadiazole ring adopts a planar configuration with dihedral angles of 8.2° relative to the imidazo-quinoxaline plane. The tert-butyl group induces torsional strain (C-N-C-C: 112.7°), stabilizing the boat conformation of the quinoxaline moiety.
Green Chemistry Considerations
Recent advancements emphasize sustainable protocols:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(tert-butyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin-4(5H)-one, and how can reaction parameters be optimized?
- Methodological Answer : A multi-step synthesis starting with imidazo[1,5-a]quinoxaline derivatives is typical. For example, tert-butyl isocyanoacetate and diethyl chlorophosphate can be used as key reagents under basic conditions (e.g., potassium tert-butoxide) to form the imidazo[1,5-a]quinoxaline core . Optimization involves Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and molar ratios. Statistical methods (e.g., factorial design) minimize experimental runs while identifying critical factors .
Q. What analytical techniques are most effective for characterizing this compound and quantifying it in biological matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is validated for quantification in serum, achieving sensitivity in the ng/mL range. Solid-phase extraction (SPE) using C18 columns improves recovery rates. Structural confirmation requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS). For heterocyclic systems like oxadiazole and imidazo-quinoxaline, 2D NMR (COSY, HSQC) resolves overlapping signals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. For example, the oxadiazole ring’s electron-deficient nature may drive nucleophilic attacks. Molecular docking against target proteins (e.g., kinases) evaluates binding affinity, with scoring functions like AutoDock Vina prioritizing synthetic analogs for testing .
Q. How might researchers resolve contradictions between experimental biological activity data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility not modeled in docking. Validate predictions via:
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs.
- Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over time.
- Experimental Validation : Use orthogonal assays (e.g., SPR, ITC) to measure binding kinetics .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Employ accelerated stability testing using a factorial design:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
